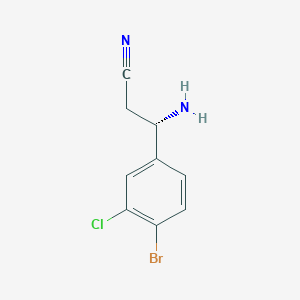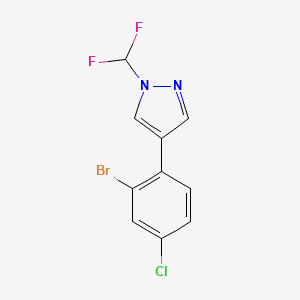
4-(2-Bromo-4-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromo-4-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, as well as a difluoromethyl group attached to the pyrazole ring. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the 2-bromo-4-chlorophenyl precursor, which is then subjected to a series of reactions to introduce the pyrazole ring and the difluoromethyl group.
Preparation of 2-Bromo-4-chlorophenyl Precursor: This step involves the bromination and chlorination of a phenyl ring to obtain the desired precursor.
Formation of Pyrazole Ring: The precursor undergoes cyclization with hydrazine derivatives to form the pyrazole ring.
Introduction of Difluoromethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Bromo-4-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, and various organometallic reagents are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
4-(2-Bromo-4-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(2-Bromo-4-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The presence of the bromine, chlorine, and difluoromethyl groups can influence the compound’s binding affinity and activity towards these targets. For example, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-chlorophenol: A related compound with similar substituents on the phenyl ring but lacking the pyrazole and difluoromethyl groups.
(2-Bromo-4-chlorophenyl)methanamine hydrochloride: Another related compound with a different functional group attached to the phenyl ring.
Uniqueness
4-(2-Bromo-4-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole is unique due to the presence of the pyrazole ring and the difluoromethyl group, which impart specific chemical and biological properties not found in the similar compounds mentioned above. These unique features make it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H6BrClF2N2 |
|---|---|
Molekulargewicht |
307.52 g/mol |
IUPAC-Name |
4-(2-bromo-4-chlorophenyl)-1-(difluoromethyl)pyrazole |
InChI |
InChI=1S/C10H6BrClF2N2/c11-9-3-7(12)1-2-8(9)6-4-15-16(5-6)10(13)14/h1-5,10H |
InChI-Schlüssel |
OYYKWWMUKJZEDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Br)C2=CN(N=C2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






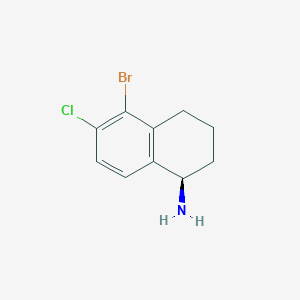


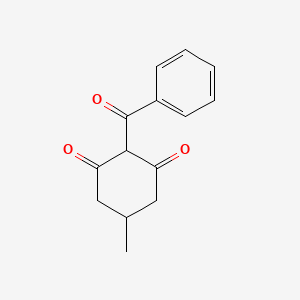
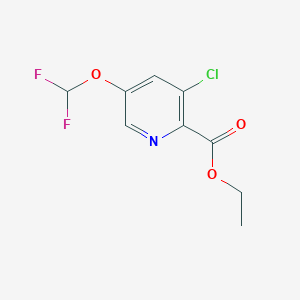
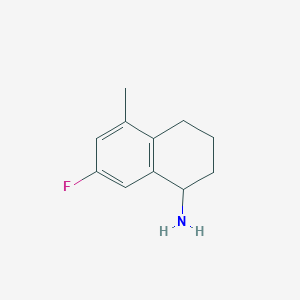

![(1S,2S)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15237027.png)
